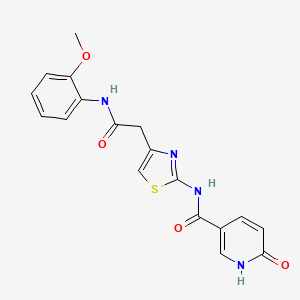

N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a derivative of the 2-aminothiazole series . The 2-aminothiazole series has been found to have anti-bacterial activity against the global pathogen Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of similar compounds involves designing and synthesizing a large number of analogs and testing these for activity against M. tuberculosis, as well as eukaryotic cells . The C-2 position of the thiazole can accommodate a range of lipophilic substitutions, while both the C-4 position and the thiazole core are sensitive to change .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The 2-aminothiazole series has been found to have good activity against M. tuberculosis growth with sub-micromolar minimum inhibitory concentrations being achieved .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications

1. Anticancer and Antimicrobial Applications:

- The compound's structure is closely related to other dihydropyridine derivatives which have been investigated for their potential in treating cancer and microbial infections. For instance, a study conducted by El‐Kazak and Ibrahim (2013) synthesized a series of compounds including dihydropyridines, which demonstrated antimicrobial activity. This suggests the potential utility of similar compounds in antimicrobial applications.

2. Synthesis of Novel Derivatives:

- Research has focused on synthesizing novel dihydropyridine derivatives for various applications. For example, Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole, which included modifications of the dihydropyridine structure. This indicates ongoing interest in the synthesis of new compounds with potentially useful properties.

3. Biological Activity:

- Dihydropyridine derivatives have shown promise in biological applications, including acting as COX inhibitors with analgesic and anti-inflammatory properties. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from dihydropyridine structures, demonstrating significant biological activity.

4. Application in Dye Synthesis:

- There has also been research into the use of dihydropyridine derivatives in the synthesis of dyes. Khalifa et al. (2015) synthesized novel arylazothiazole disperse dyes containing dihydropyridine derivatives, highlighting their potential use in textile applications.

Mechanism of Action

Future Directions

The 2-aminothiazole series has potential for further development as novel anti-tubercular agents . The series has good activity against M. tuberculosis growth with sub-micromolar minimum inhibitory concentrations being achieved . A representative analog was selective for mycobacterial species over other bacteria and was rapidly bactericidal against replicating M. tuberculosis . This suggests that the compound “N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” could potentially be developed further for its anti-tubercular properties.

properties

IUPAC Name |

N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-26-14-5-3-2-4-13(14)21-16(24)8-12-10-27-18(20-12)22-17(25)11-6-7-15(23)19-9-11/h2-7,9-10H,8H2,1H3,(H,19,23)(H,21,24)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDQXFVNHWJXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)-2-phenylacetohydrazide](/img/structure/B2691080.png)

-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2691088.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2691090.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![Tert-butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2691095.png)